REACTION_CXSMILES
|
[C:1]([N:4]1[C:8]2=[N:9][CH:10]=[C:11]([N+:13]([O-])=O)[CH:12]=[C:7]2[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[H][H]>C(O)C.[Pd]>[C:1]([N:4]1[C:8]2=[N:9][CH:10]=[C:11]([NH2:13])[CH:12]=[C:7]2[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
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Name
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1-acetyl-2,3-dihydro-5-nitro-1H-pyrrolo[2,3-b]pyridine
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Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC=2C1=NC=C(C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
0.044 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
After this time, the suspension is filtered through Celite
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Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC=2C1=NC=C(C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |